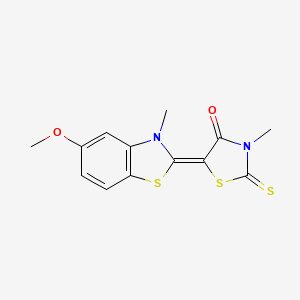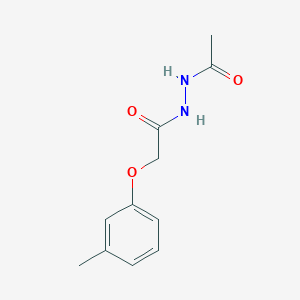
(Z)-N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-3-(2-chlorophenyl)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of chlorinated phenyl groups and a hydrazide moiety suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetyl intermediate.
Hydrazide Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 2-chlorobenzaldehyde under acidic conditions to form the final product, (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the hydrazide moiety, converting it to the corresponding amine.
Substitution: The chlorinated phenyl groups may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or reduced hydrazide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: Hydrazides are known for their antimicrobial properties, and this compound may be investigated for similar activities.
Anticancer Research: The compound may be studied for its potential anticancer properties due to the presence of bioactive moieties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical structure.
Pharmaceuticals: Development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N’-[2-(4-CHLOROPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE
- (2Z)-N’-[2-(4-METHOXYPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE
Uniqueness
The presence of both 4-chloro-3,5-dimethylphenoxy and 2-chlorophenyl groups in (2Z)-N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-3-(2-CHLOROPHENYL)PROP-2-ENEHYDRAZIDE makes it unique compared to other similar compounds. These groups may confer specific biological activities or chemical reactivity that are distinct from other hydrazides.
Properties
Molecular Formula |
C19H18Cl2N2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(Z)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-(2-chlorophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12-9-15(10-13(2)19(12)21)26-11-18(25)23-22-17(24)8-7-14-5-3-4-6-16(14)20/h3-10H,11H2,1-2H3,(H,22,24)(H,23,25)/b8-7- |
InChI Key |
RCSDTQHIIOALFY-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)/C=C\C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11689198.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)

![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11689251.png)
![4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11689252.png)
![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
![N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11689264.png)
![methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11689265.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)
![N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline](/img/structure/B11689293.png)
